![molecular formula C21H20ClN3O5S2 B2655679 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 933240-06-3](/img/no-structure.png)

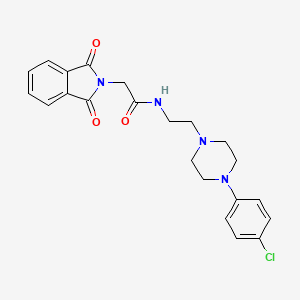

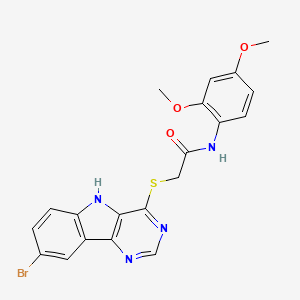

2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O5S2 and its molecular weight is 493.98. The purity is usually 95%.

BenchChem offers high-quality 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Compounds structurally related to 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for the synthesis of thymidine and purine nucleotides, respectively, making them key targets in cancer therapy due to their role in DNA synthesis and repair. One study demonstrated the synthesis of classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, showcasing potent dual inhibitory activities against human TS and DHFR, indicating their potential for antitumor applications (Gangjee et al., 2008).

Structural Characterization and Inhibitory Potential

The structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has provided insights into their potential as DHFR inhibitors. X-ray diffraction analysis revealed the crystal structure of these compounds, highlighting an L-shaped conformation and the formation of hydrogen-bonded motifs. Molecular docking simulations assessed their inhibitory potential against the human DHFR enzyme, suggesting their relevance in drug discovery for diseases requiring DHFR inhibition (Al-Wahaibi et al., 2021).

Antitumor Activity

Another avenue of research has focused on the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, highlighting their potent anticancer activity. These studies have found that such compounds exhibit marked growth inhibition against various human cancer cell lines, suggesting their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Synthesis and Characterization of Arylsulfonyl-1,3-oxazoles

The synthesis and in vitro anticancer evaluation of 4-arylsulfonyl-1,3-oxazoles have been explored, with some compounds exhibiting high activity against specific cancer cell lines. These findings underscore the potential of such derivatives in the development of new anticancer drugs, further emphasizing the diverse therapeutic applications of sulfonyl-substituted compounds (Zyabrev et al., 2022).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(4-ethoxyphenyl)acetamide", "5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-(4-ethoxyphenyl)acetamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |

CAS-Nummer |

933240-06-3 |

Molekularformel |

C21H20ClN3O5S2 |

Molekulargewicht |

493.98 |

IUPAC-Name |

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C21H20ClN3O5S2/c1-3-30-15-7-5-14(6-8-15)24-19(26)12-31-21-23-11-18(20(27)25-21)32(28,29)16-9-4-13(2)17(22)10-16/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |

InChI-Schlüssel |

PCAWNJORLOGJAD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)

![N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2655603.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)

![4H-Cyclopenta-1,3-dioxol-4-amine, 6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-, (3aS,4R,6S,6aR)-](/img/structure/B2655609.png)

![6-O-ethyl 3-O-methyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)